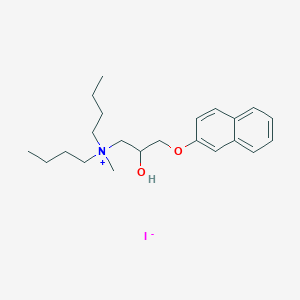
N-butyl-N-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-N-methylbutan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-N-methylbutan-1-aminium iodide is a useful research compound. Its molecular formula is C22H34INO2 and its molecular weight is 471.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical structure of N-butyl-N-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-N-methylbutan-1-aminium iodide can be represented as follows:
- Molecular Formula : C26H34N2O
- Molecular Weight : 418.56 g/mol
- IUPAC Name : this compound
This compound features a naphthalene moiety, which is known for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with naphthalene structures exhibit significant antimicrobial properties. For instance, research on similar naphthalene derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with metabolic processes.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using assays such as DPPH radical scavenging and ABTS assays. Compounds with similar structures have demonstrated strong radical scavenging capabilities, suggesting potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have shown that it can inhibit the growth of certain tumor cells, possibly through apoptosis induction or cell cycle arrest mechanisms. Further exploration into its structure-activity relationship (SAR) could provide insights into optimizing its efficacy against specific cancer types.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of naphthalene-based compounds, including the target compound. They assessed their antimicrobial activity against a panel of pathogens. The results indicated that the synthesized compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .
Case Study 2: Antioxidant Activity Assessment
A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of naphthalene derivatives using various assays. The findings suggested that these compounds effectively scavenge free radicals, with some derivatives showing higher activity than established antioxidants like ascorbic acid . This positions this compound as a candidate for further antioxidant research.
Summary of Research Findings
Propriétés
IUPAC Name |
dibutyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2.HI/c1-4-6-14-23(3,15-7-5-2)17-21(24)18-25-22-13-12-19-10-8-9-11-20(19)16-22;/h8-13,16,21,24H,4-7,14-15,17-18H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIUCFCFPBNAV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CC(COC1=CC2=CC=CC=C2C=C1)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














